molecular formula C6H10O2 B12978416 (R)-Tetrahydro-2H-pyran-3-carbaldehyde

(R)-Tetrahydro-2H-pyran-3-carbaldehyde

Cat. No.: B12978416
M. Wt: 114.14 g/mol
InChI Key: KYHPVAHPKYNKOR-LURJTMIESA-N
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Description

®-Tetrahydro-2H-pyran-3-carbaldehyde is an organic compound with a unique structure that includes a tetrahydropyran ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tetrahydro-2H-pyran-3-carbaldehyde typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method involves the reduction of a corresponding pyranone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of ®-Tetrahydro-2H-pyran-3-carbaldehyde may involve more scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

®-Tetrahydro-2H-pyran-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde can be reduced to form a primary alcohol.

    Substitution: The hydrogen atoms on the tetrahydropyran ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products

    Oxidation: Tetrahydro-2H-pyran-3-carboxylic acid.

    Reduction: Tetrahydro-2H-pyran-3-methanol.

    Substitution: Various halogenated derivatives depending on the substituent used.

Scientific Research Applications

®-Tetrahydro-2H-pyran-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-Tetrahydro-2H-pyran-3-carbaldehyde largely depends on its role in a given chemical reaction. As an aldehyde, it can act as an electrophile, participating in nucleophilic addition reactions. The tetrahydropyran ring can also undergo ring-opening reactions under acidic or basic conditions, leading to various downstream products.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-pyran-4-carbaldehyde: Similar structure but with the aldehyde group at a different position.

    Tetrahydro-2H-pyran-3-methanol: The aldehyde group is reduced to a primary alcohol.

    2,3-Dihydropyran: Lacks the aldehyde group but has a similar ring structure.

Uniqueness

®-Tetrahydro-2H-pyran-3-carbaldehyde is unique due to its specific stereochemistry and functional group placement, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in asymmetric synthesis and chiral drug development.

Properties

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

(3R)-oxane-3-carbaldehyde

InChI

InChI=1S/C6H10O2/c7-4-6-2-1-3-8-5-6/h4,6H,1-3,5H2/t6-/m0/s1

InChI Key

KYHPVAHPKYNKOR-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](COC1)C=O

Canonical SMILES

C1CC(COC1)C=O

Origin of Product

United States

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